Cas no 80994-59-8 (Borofalan-)

Borofalan- structure
Borofalan- structure
商品名:Borofalan-
CAS番号:80994-59-8
MF:C9H12BNO4
メガワット:208.208819389343
CID:707945
PubChem ID:25033700

Borofalan- 化学的及び物理的性質

名前と識別子

    • L-Phenylalanine,4-(borono-10B)-
    • 10BenrichedL-4-boronophenylalanine,GMPBPA
    • Borofalan-
    • 4-(Borono-10B)-L-phenylalanine (ACI)
    • (10B)-4-Borono-L-phenylalanine
    • L-(p-[10B]Boronophenyl)alanine
    • L-4-[10B]Boronophenylalanine
    • Borofalan (10b)
    • p-[10B]Borono-L-phenylalanine
    • Boron B 10 BPA
    • DTXSID30230833
    • CHEMBL5220660
    • UNII-963AI80S1B
    • borofalan ((1)B) [INN]
    • L-4-(10B)Boronophenylalanine
    • 963AI80S1B
    • SPM-011
    • Boron B 10-condensed Boronophenylalanine
    • D11272
    • SPM011
    • L-p BORONPHENYLALANINE BORON-10
    • borofalan-(10b)
    • 4-[(10B)Borono]-L-phenylalanine
    • G82905
    • EX-A4333
    • BOROFALAN (10B) [JAN]
    • AKOS040748045
    • 4-((10B)Borono)-L-phenylalanine
    • Boron B 10 Boronophenylalanine
    • BOROFALAN B-10
    • borofalanum (10B)
    • BOROFALAN (10B) [INN]
    • 80994-59-8
    • L-Phenylalanine, 4-(borono-10B)-
    • DTXCID60153324
    • 4-Borono-l-phenylalanine b10 enriched
    • (S)-2-AMINO-3-(4-(BORONO-10B)PHENYL)PROPANOIC ACID
    • Boronophenylalanine B-10
    • Q27271853
    • P-(10B)Borono-L-phenylalanine
    • Borofalan(10B)
    • BOROFALAN (10B) [WHO-DD]
    • L-(p-(10B)Boronophenyl)alanine
    • 4-(Borono-10B)-L-phenylalanine
    • SPM 011
    • DA-59826
    • (2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid
    • Borofalan (10B) (JAN)
    • インチ: 1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1
    • InChIKey: NFIVJOSXJDORSP-ULMHTEDTSA-N
    • ほほえんだ: C(C1C=CC([10B](O)O)=CC=1)[C@H](N)C(=O)O

計算された属性

  • せいみつぶんしりょう: 208.0895697g/mol
  • どういたいしつりょう: 208.0895697g/mol
  • 同位体原子数: 1
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų

Borofalan- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00GC2W-25mg
10BenrichedL-4-boronophenylalanine,GMPBPA
80994-59-8 99%
25mg
$552.00 2024-04-21
1PlusChem
1P00GC2W-100mg
10BenrichedL-4-boronophenylalanine,GMPBPA
80994-59-8 99%
100mg
$1158.00 2024-04-21
MedChemExpress
HY-129812-100mg
Borofalan-
80994-59-8 99.59%
100mg
¥9800 2024-05-24
1PlusChem
1P00GC2W-50mg
10BenrichedL-4-boronophenylalanine,GMPBPA
80994-59-8 99%
50mg
$815.00 2024-04-21
S e l l e c k ZHONG GUO
E0503-25mg
Borofalan (10B)
80994-59-8 98.51%
25mg
¥6626.66 2023-09-15
S e l l e c k ZHONG GUO
E0503-5mg
Borofalan (10B)
80994-59-8 98.51%
5mg
¥2211.69 2023-09-15
MedChemExpress
HY-129812-50mg
Borofalan-
80994-59-8 99.59%
50mg
¥6800 2024-05-24
MedChemExpress
HY-129812-5mg
Borofalan-
80994-59-8 99.59%
5mg
¥1500 2024-05-24
Aaron
AR00GCB8-1g
10BenrichedL-4-boronophenylalanine,GMPBPA
80994-59-8 98%
1g
$506.00 2023-12-15
1PlusChem
1P00GC2W-5mg
10BenrichedL-4-boronophenylalanine,GMPBPA
80994-59-8 99%
5mg
$202.00 2024-04-21

Borofalan- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  30 min, 0 °C; 1 h, rt
1.2 Solvents: Dichloromethane ;  rt; 5 h, rt
2.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethylformamide ;  30 min, 90 °C
2.2 Catalysts: Chlorotrimethylsilane ;  rt; 30 min, rt
2.3 Solvents: Dimethylformamide ;  rt; 1.5 h, 35 °C
2.4 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  12 h, rt
3.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
4.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
リファレンス
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethylformamide ;  30 min, 90 °C
1.2 Catalysts: Chlorotrimethylsilane ;  rt; 30 min, rt
1.3 Solvents: Dimethylformamide ;  rt; 1.5 h, 35 °C
1.4 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  12 h, rt
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
リファレンス
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
リファレンス
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Boric acid (H310BO3) trimethyl ester ;  -78 °C; 5 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethylformamide ;  30 min, 90 °C
2.2 Catalysts: Chlorotrimethylsilane ;  rt; 30 min, rt
2.3 Solvents: Dimethylformamide ;  rt; 1.5 h, 35 °C
2.4 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  12 h, rt
3.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
4.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
リファレンス
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
リファレンス
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

Borofalan- Raw materials

Borofalan- Preparation Products

Borofalan- 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:80994-59-8)Borofalan-
A1038560
清らかである:99%/99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg/500mg
価格 ($):154.0/249.0/468.0/710.0/994.0/1981.0